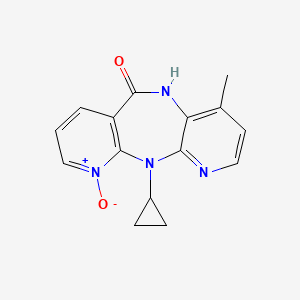

Nevirapine N10-Oxide

CAS No.:

Cat. No.: VC18014125

Molecular Formula: C15H14N4O2

Molecular Weight: 282.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H14N4O2 |

|---|---|

| Molecular Weight | 282.30 g/mol |

| IUPAC Name | 2-cyclopropyl-7-methyl-15-oxido-2,4,9-triaza-15-azoniatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one |

| Standard InChI | InChI=1S/C15H14N4O2/c1-9-6-7-16-13-12(9)17-14(20)11-3-2-8-18(21)15(11)19(13)10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,17,20) |

| Standard InChI Key | XSXKXVSFFCIFIY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C(=NC=C1)N(C3=C(C=CC=[N+]3[O-])C(=O)N2)C4CC4 |

Introduction

Chemical Identity and Structural Features

Nevirapine N10-Oxide (C₁₅H₁₄N₄O₂) is a mono-oxygenated derivative of nevirapine (C₁₅H₁₄N₄O), where an oxygen atom is introduced at the N10 position of the dipyridodiazepinone core . This modification alters the electron distribution of the parent molecule, influencing its physicochemical properties. Key structural differences include:

| Property | Nevirapine | Nevirapine N10-Oxide |

|---|---|---|

| Molecular Formula | C₁₅H₁₄N₄O | C₁₅H₁₄N₄O₂ |

| Molecular Weight | 266.30 g/mol | 282.30 g/mol |

| Oxidation State | Tertiary amine | N-Oxide |

| Polarity | Moderate (logP ~2.8) | Higher (logP ~2.2) |

The N10-Oxide structure was confirmed via ¹H NMR and mass spectrometry in degradation studies, where a distinct deshielded proton environment near the oxidized nitrogen was observed .

Formation Pathways and Stability

Oxidative Degradation

Nevirapine N10-Oxide forms under oxidative stress conditions, particularly in acidic environments. In a forced degradation study using 0.1N HCl at 80°C for 24 hours, the oxide accounted for 1.2–1.8% of total degradation products . The reaction proceeds via electrophilic attack on the tertiary amine, followed by oxygen insertion:

Thermal Degradation

At elevated temperatures (>100°C), nevirapine undergoes partial oxidation even in the absence of explicit oxidizing agents, yielding trace amounts of the N10-Oxide (0.3–0.7%) . This suggests solid-state auto-oxidation mechanisms involving residual atmospheric oxygen.

Analytical Characterization

Chromatographic Separation

A reverse-phase ultra-performance liquid chromatography (RP-UPLC) method effectively separates nevirapine from its N10-Oxide impurity :

| Parameter | Conditions |

|---|---|

| Column | Acquity BEH C18 (2.1 × 50 mm, 1.7 µm) |

| Mobile Phase | 0.1% H₃PO₄ : Acetonitrile (65:35) |

| Flow Rate | 0.4 mL/min |

| Detection | UV at 220 nm |

| Retention Time (Nevirapine) | 3.8 min |

| Retention Time (N10-Oxide) | 4.2 min |

The method achieved a resolution of 2.8 between the peaks, with a quantification limit of 0.05% for the oxide .

Spectroscopic Confirmation

-

¹H NMR (400 MHz, DMSO-d₆): The N10-Oxide shows a downfield shift for the N10-methyl group (δ 3.12 ppm → 3.28 ppm) and new coupling patterns in the pyridyl regions .

-

HRMS (ESI+): Observed m/z 283.1198 [M+H]⁺ (theoretical 283.1195 for C₁₅H₁₅N₄O₂⁺) .

Synthetic Considerations

Patent literature reveals that nevirapine synthesis intermediates are susceptible to oxidation. For example, the cyclization of N-(2-chloro-4-methyl-3-pyridyl)-2-(cyclopropylamino)-3-pyridine carboxamide (Formula II) using sodium hydride in diglyme at 130–140°C could theoretically generate N10-Oxide if oxygen scavengers are omitted . Modern processes employ inert atmospheres to suppress this side reaction.

Regulatory and Quality Control Perspectives

Regulatory guidelines (ICH Q3B) mandate nevirapine N10-Oxide levels below 0.15% in final dosage forms. Current quality control strategies include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume